N-(4-fluorophenyl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide, identified by its CAS number 125971-96-2, is a complex organic compound that belongs to the class of acetamides. This compound features a fluorinated aromatic ring and a tetrahydroisoquinoline moiety, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 417.47 g/mol .
This compound can be classified as:
The synthesis of N-(4-fluorophenyl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide typically involves multi-step organic reactions. Key steps may include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress and purity of the reactions .
The molecular structure of N-(4-fluorophenyl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide can be represented using various structural formulas:
CC(C)C(=O)C(C(C(=O)c1ccc(F)cc1)c2ccccc2)C(=O)Nc3ccccc3InChI=1S/C26H24FNO3/c1-17(2)24(29)23(26(31)28-21-11-7-4-8-12-21)22(18-9-5-3-6-10-18)25(30)19-13-15-20(27)16-14-19/h3-17,22-23H,1-2H3,(H,28,31) .The compound has a calculated accurate mass of 417.174 g/mol. Its structural complexity arises from multiple functional groups that influence its biological interactions.
N-(4-fluorophenyl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide may undergo various chemical reactions typical for acetamides:
The reactivity of this compound is influenced by its electronic structure due to the presence of electron-withdrawing groups like fluorine and electron-donating groups like alkyl chains.
The mechanism of action for N-(4-fluorophenyl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide in biological systems is not fully elucidated but may involve:
Further studies are required to quantify its effectiveness and define its precise mechanism in therapeutic contexts.
While specific physical properties such as boiling point and melting point are not readily available for this compound, it is generally expected that:
Key chemical properties include:
Relevant data from various studies indicate its potential utility in pharmaceutical applications .
N-(4-fluorophenyl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide has potential applications in:
This compound represents a significant area for further research due to its complex structure and potential biological activities .
CAS No.: 112514-54-2
CAS No.: 154933-56-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: